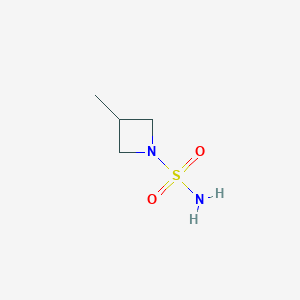

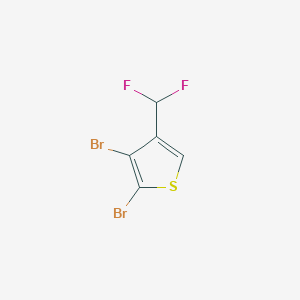

![molecular formula C18H17N7O B2456505 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide CAS No. 2200958-71-8](/img/structure/B2456505.png)

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Molecular Structure Analysis

The molecular formula of the compound is C15H13F3N10 . Its average mass is 390.326 Da and its monoisotopic mass is 390.127686 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 93.0±0.5 cm3 . The compound has 10 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area of the compound is 93 Å2 . The polarizability of the compound is 36.9±0.5 10-24 cm3 . The surface tension of the compound is 68.9±7.0 dyne/cm . The molar volume of the compound is 216.0±7.0 cm3 .

科学的研究の応用

Synthesis and Biological Activities

The synthesis of indolyl azetidinones and their anti-inflammatory activities have been extensively studied. These compounds, including derivatives with complex azetidinyl and indolizine structures similar to the compound , exhibit significant anti-inflammatory properties, which were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and potential ulcerogenic activities (R. Kalsi et al., 1990).

Research on enaminones as building blocks has led to the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. These studies highlight the versatility of compounds with triazolo and pyridazin motifs in creating molecules with significant biological activities (S. Riyadh, 2011).

Structural Analysis and Drug Design

Triazolopyridazine derivatives have been synthesized and evaluated for their antiproliferative activity. These investigations provide insights into the structural requirements for the biological activity of molecules containing triazolo[4,3-b]pyridazine moieties, emphasizing the potential of such compounds in drug design (M. Ilić et al., 2011).

Studies on cardiovascular agents have explored the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. These compounds, related by structural motifs to the compound of interest, were evaluated for their coronary vasodilating and antihypertensive activities, highlighting the potential for developing new cardiovascular drugs (Y. Sato et al., 1980).

Antimicrobial and Antitumor Effects

- The antimicrobial evaluation of new thienopyrimidine derivatives showcases the broad spectrum of activities that can be achieved with compounds containing triazolo and pyridazin groups. This research underscores the importance of structural diversity in the discovery of new antimicrobials (M. Bhuiyan et al., 2006).

作用機序

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thereby affecting bacterial cell division .

Biochemical Pathways

The biochemical pathways affected by this compound are related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound may disrupt the normal division process of the bacteria

Result of Action

The result of the compound’s action is likely to be an inhibition of bacterial cell division, potentially leading to bacterial cell death. This could make the compound useful as an antibacterial agent .

特性

IUPAC Name |

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O/c1-22(18(26)13-8-14-4-2-3-7-23(14)9-13)15-10-24(11-15)17-6-5-16-20-19-12-25(16)21-17/h2-9,12,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYIKQGRBGUFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2456439.png)

![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)

![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)